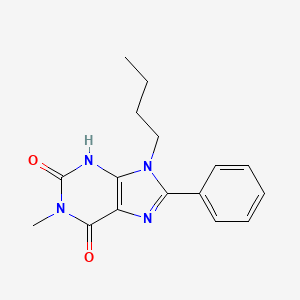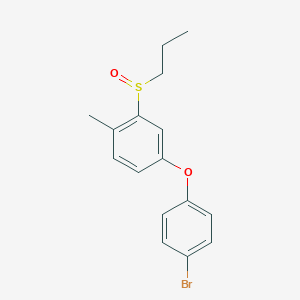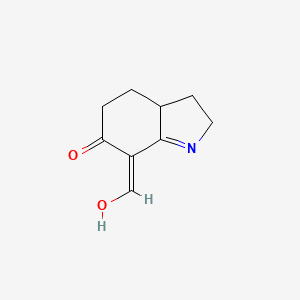
2-(2,6-Dichlorobenzene-1-sulfonyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dichlorobenzene-1-sulfonyl)aniline is an organic compound that features a sulfonyl group attached to an aniline moiety, with two chlorine atoms positioned at the 2 and 6 positions on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorobenzene-1-sulfonyl)aniline typically involves the sulfonylation of 2,6-dichloroaniline. One common method is the reaction of 2,6-dichloroaniline with chlorosulfonic acid, which introduces the sulfonyl group to the aniline. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-Dichlorobenzene-1-sulfonyl)aniline undergoes various types of chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing sulfonyl group.
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid can be used to introduce additional substituents onto the benzene ring.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide can facilitate the replacement of chlorine atoms.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the compound can yield nitro derivatives, while nucleophilic substitution can produce various substituted anilines.
Aplicaciones Científicas De Investigación
2-(2,6-Dichlorobenzene-1-sulfonyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification due to its reactive sulfonyl group.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 2-(2,6-Dichlorobenzene-1-sulfonyl)aniline exerts its effects involves the interaction of its sulfonyl group with various molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. This interaction can affect various biochemical pathways, depending on the specific target.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichlorobenzenesulfonyl Chloride: A related compound with a sulfonyl chloride group instead of an aniline moiety.
2,6-Dichloroaniline: The precursor to 2-(2,6-Dichlorobenzene-1-sulfonyl)aniline, lacking the sulfonyl group.
Sulfanilamide: An aniline derivative with a sulfonamide group, used in medicinal chemistry.
Uniqueness
This compound is unique due to the combination of its sulfonyl and aniline functionalities, which confer distinct reactivity and potential applications. The presence of chlorine atoms further influences its chemical behavior, making it a versatile compound for various research and industrial purposes.
Propiedades
Número CAS |
61174-37-6 |
|---|---|
Fórmula molecular |
C12H9Cl2NO2S |
Peso molecular |
302.2 g/mol |
Nombre IUPAC |
2-(2,6-dichlorophenyl)sulfonylaniline |
InChI |
InChI=1S/C12H9Cl2NO2S/c13-8-4-3-5-9(14)12(8)18(16,17)11-7-2-1-6-10(11)15/h1-7H,15H2 |
Clave InChI |
PSOBASDEHKOSGC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N)S(=O)(=O)C2=C(C=CC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(3-Nitrophenyl)ethyl]-2H-1,3-benzodioxole](/img/structure/B14600519.png)





![(E)-but-2-enedioic acid;2-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol](/img/structure/B14600549.png)

![4-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14600556.png)

![N-[(Naphthalen-1-yl)methyl]-1,3-dithietan-2-imine](/img/structure/B14600571.png)
![N~1~-Butyl-N~2~-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]ethanediamide](/img/structure/B14600575.png)

![7-[(1-Phenylnonyl)amino]heptanoic acid--hydrogen chloride (1/1)](/img/structure/B14600601.png)
